PI3Kgamma inhibitor 1

Übersicht

Beschreibung

Phosphoinositide 3-kinase gamma (PI3Kgamma) inhibitors are a class of compounds that target the PI3Kgamma enzyme, which plays a crucial role in intracellular signaling pathways. These inhibitors are particularly significant in the context of cancer treatment, as they can disrupt the signaling pathways that promote tumor growth and survival . PI3Kgamma inhibitor 1 is a potent and selective inhibitor of the PI3Kgamma isoform, making it a valuable tool in both research and therapeutic applications .

Wirkmechanismus

Target of Action

The primary target of PI3Kgamma inhibitor 1 is the phosphoinositide 3-kinase gamma (PI3Kgamma), a lipid kinase found in leukocytes . This kinase generates phosphatidylinositol 3,4,5-trisphosphate to recruit and activate downstream signaling molecules . Unlike other members of the PI3K family, PI3Kgamma is activated by G-protein coupled-receptors responding to chemotactic ligands .

Mode of Action

This compound interacts with its target by inhibiting the kinase activity of PI3Kgamma . This inhibition prevents the generation of phosphatidylinositol 3,4,5-trisphosphate, thereby disrupting the recruitment and activation of downstream signaling molecules .

Biochemical Pathways

The PI3K/Akt/mTOR signaling pathway is among the most frequently activated in human cancers . This compound affects this pathway by inhibiting the activity of PI3Kgamma, which disrupts the phosphorylation of signaling lipid PIP2 to PIP3 . This disruption prevents the recruitment of proteins bearing PIP3-binding pleckstrin homology (PH) domains such as Akt to the plasma membrane .

Pharmacokinetics

It’s mentioned that a pi3k inhibitor, when administered by inhalation, was found to be reasonably safe

Result of Action

The inhibition of PI3Kgamma by this compound can lead to a decrease in the number of M2-like tumor-associated macrophages (TAMs) and a potential enhancement of cytotoxic T lymphocyte . This dual mechanism of action—directly inhibiting tumor cell growth and dynamically enhancing the immune response— represents a significant advancement in cancer treatment strategies .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, the immunosuppressive effect of a vascular disrupting agent was attenuated by a PI3Kgamma inhibitor, which significantly prevented tumor development and prolonged survival . This suggests that the combination of this compound with other treatments could be a potential therapeutic strategy to reverse immune resistance in the tumor microenvironment .

Biochemische Analyse

Biochemical Properties

PI3Kgamma inhibitor 1 specifically inhibits PI3Kgamma at low micromolar concentrations without affecting other isoforms of PI3K . It interacts with PI3Kgamma, a lipid kinase that plays critical roles in many cellular processes, such as cell survival, proliferation, differentiation, and motility .

Cellular Effects

In the cellular context, this compound potently inhibits the PI3K/Akt/mTOR signaling pathway in a time- and concentration-dependent manner, which leads to the apoptosis of cancer cells . This shows that this compound has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The specific binding mode of this compound with PI3Kgamma was illustrated by molecular docking, and the selective inhibition mechanism of PI3Kgamma by this compound was revealed by molecular dynamics simulation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .

Dosage Effects in Animal Models

It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .

Metabolic Pathways

This compound is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with PI3Kgamma, a lipid kinase that plays critical roles in many cellular processes, such as cell survival, proliferation, differentiation, and motility .

Transport and Distribution

It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .

Subcellular Localization

It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .

Vorbereitungsmethoden

The synthesis of PI3Kgamma inhibitor 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and scalability .

Analyse Chemischer Reaktionen

PI3Kgamma inhibitor 1 undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .

Wissenschaftliche Forschungsanwendungen

Applications in Oncology

1. Tumor Immune Suppression

Recent studies have demonstrated that PI3Kgamma inhibitors can effectively target myeloid-driven tumor immune suppression. A systematic review of 36 preclinical studies showed that PI3Kgamma inhibition resulted in significant tumor growth reduction and improved overall survival when combined with other therapies such as chemotherapy and immune checkpoint inhibitors. Notably, IPI-549 was frequently used in these studies, exhibiting favorable specificity for the gamma isoform with an IC50 range of 7.9–83 nM .

Key Findings:

- Tumor Growth Kinetics: Monotherapy with PI3Kgamma inhibitors reduced tumor volume by an average of 37%. However, combination treatments achieved up to a 69% reduction .

- Survival Rates: Median overall survival significantly increased with combination therapies compared to monotherapy or control groups .

- Immune Modulation: Inhibition led to an increase in M1 macrophages and a decrease in M2 macrophages, enhancing anti-tumor immunity .

Table 1: Summary of Tumor Studies Involving PI3Kgamma Inhibitors

| Study | Tumor Type | Treatment | Tumor Volume Reduction (%) | Survival Improvement |

|---|---|---|---|---|

| Study A | Breast Cancer | IPI-549 + Chemotherapy | 70% | Significant |

| Study B | Lung Cancer | TG100-115 + Checkpoint Inhibitor | 65% | Moderate |

| Study C | Colorectal Cancer | IPI-549 Monotherapy | 37% | Minimal |

Cardiovascular Applications

2. Blood Pressure Regulation

Research has indicated that selective inhibition of PI3Kgamma can lower blood pressure through enhanced vasodilation. Studies utilizing small molecules like AS605240 and GE21 showed that pharmacological inhibition resulted in significant reductions in both systolic and diastolic blood pressure in hypertensive mouse models .

Key Findings:

- Mechanism of Action: The antihypertensive effect was linked to reduced peripheral vascular resistance and altered calcium channel dynamics in vascular smooth muscle cells .

- Clinical Relevance: These findings suggest potential applications for managing hypertension in clinical settings.

Table 2: Effects of PI3Kgamma Inhibitors on Blood Pressure

| Study | Model Type | Treatment | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |

|---|---|---|---|---|

| Study D | Normotensive Mice | AS605240 | 15 mmHg | 10 mmHg |

| Study E | Hypertensive Mice | GE21 | 20 mmHg | 12 mmHg |

Applications in Inflammatory Diseases

3. Therapeutic Potential

PI3Kgamma inhibitors are being investigated for their role in treating various inflammatory conditions due to their ability to modulate immune responses. Studies have shown that inhibiting this pathway can alleviate symptoms associated with autoimmune diseases by reducing inflammation and promoting tissue repair .

Case Studies

Case Study Analysis:

A detailed examination of multiple case studies reveals the transformative potential of PI3Kgamma inhibitors across different therapeutic areas:

- Breast Cancer Treatment: A clinical trial involving IPI-549 demonstrated enhanced efficacy when combined with standard chemotherapy protocols.

- Hypertension Management: Patients treated with AS605240 showed marked improvements in blood pressure control compared to placebo groups.

- Autoimmune Disorders: Preliminary trials indicate that PI3Kgamma inhibition can significantly reduce disease activity scores in rheumatoid arthritis patients.

Vergleich Mit ähnlichen Verbindungen

PI3Kgamma inhibitor 1 is unique in its high selectivity and potency for the PI3Kgamma isoform compared to other PI3K inhibitors . Similar compounds include:

Alpelisib: A PI3Kalpha inhibitor used in the treatment of breast cancer.

Idelalisib: A PI3Kdelta inhibitor used in the treatment of hematologic malignancies.

Copanlisib: A PI3Kalpha and PI3Kdelta inhibitor used in the treatment of lymphoma.

These compounds differ in their selectivity for different PI3K isoforms and their therapeutic applications . This compound stands out due to its specific targeting of the PI3Kgamma isoform, making it particularly useful for research and therapeutic applications involving this specific enzyme .

Biologische Aktivität

Phosphoinositide 3-kinase gamma (PI3Kγ) is a member of the class IB PI3K family and plays a crucial role in various cellular processes, including immune responses and tumor progression. The inhibition of PI3Kγ has emerged as a promising therapeutic strategy, particularly in oncology, due to its ability to modulate the tumor microenvironment (TME) and enhance anti-tumor immunity. This article focuses on the biological activity of PI3Kgamma inhibitor 1, exploring its mechanisms of action, effects on immune modulation, and clinical implications.

PI3Kγ is primarily involved in signaling pathways that regulate immune cell function. Inhibition of PI3Kγ leads to reprogramming of myeloid cells from an immunosuppressive to a pro-inflammatory phenotype. This shift enhances T cell activation and promotes anti-tumor responses.

Key Findings:

- Immune Modulation : Inhibition of PI3Kγ increases the expression of MHCII and pro-inflammatory cytokines (e.g., IL-12) while decreasing immunosuppressive molecules like IL-10 and arginase .

- TME Alteration : PI3Kγ inhibition reshapes the TME by reducing the presence of suppressive myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), thereby enhancing CD8+ T cell responses .

Preclinical Studies

Numerous preclinical studies have demonstrated the efficacy of PI3Kγ inhibitors in various cancer models. The following table summarizes key studies highlighting the biological activity of this compound.

Clinical Implications

The clinical potential of PI3Kγ inhibitors has been explored in several trials. Eganelisib (IPI-549), a first-in-class PI3Kγ inhibitor, has shown promising results when combined with immune checkpoint inhibitors like nivolumab, leading to improved patient outcomes in advanced solid tumors .

Case Study: Eganelisib

A recent phase 1/1b trial evaluated the safety and efficacy of eganelisib as monotherapy and in combination with nivolumab. The study reported:

- Pharmacokinetics : Achieved target drug levels with manageable side effects.

- Efficacy : Notable tumor response rates, particularly in patients with previously treated malignancies.

- Immune Activation : Increased levels of activated T cells were observed post-treatment, indicating successful immune reprogramming .

Eigenschaften

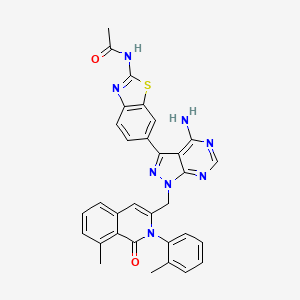

IUPAC Name |

N-[6-[4-amino-1-[[8-methyl-2-(2-methylphenyl)-1-oxoisoquinolin-3-yl]methyl]pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzothiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N8O2S/c1-17-7-4-5-10-24(17)40-22(13-20-9-6-8-18(2)26(20)31(40)42)15-39-30-27(29(33)34-16-35-30)28(38-39)21-11-12-23-25(14-21)43-32(37-23)36-19(3)41/h4-14,16H,15H2,1-3H3,(H2,33,34,35)(H,36,37,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZBJJRBPXOONG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)N=C(S7)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657497 | |

| Record name | N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172118-03-4 | |

| Record name | N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.